BenchChemオンラインストアへようこそ!

Benzanidin

Antihypertensive Adverse Effects Tolerability

Benzanidin, chemically known as bethanidine sulfate (CAS 114-85-2), is a guanidinium antihypertensive agent that acts by blocking adrenergic neuronal transmission. It is an adrenergic neurone blocker that potently inhibits the release of noradrenaline upon nerve stimulation and enhances smooth muscle responses to adrenaline and noradrenaline, with sympathomimetic effects similar to bretylium and guanethidine across various animal models.

Molecular Formula C10H17N3O4S
Molecular Weight 275.33 g/mol
CAS No. 114-85-2
Cat. No. B1666920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzanidin
CAS114-85-2
SynonymsBethanidine Sulfate;  Bentanidol;  Benzanidin;  Benzanidine;  Bendogen;  Benzaidin;  Benzoxine;  Betaling;  Eusmanid;  Hypersin;  Tenathan;  Esbatal;  Regulin;  Batel;  Bethanidine;  hemisulfate, UNII-J4THI5N7O2, Bethanidine sulfate [USAN], 55-73-2 (Parent), EINECS 204-056-9, CID8248
Molecular FormulaC10H17N3O4S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O
InChIInChI=1S/C10H15N3.H2O4S/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4)
InChIKeyWDLCALUKNKNIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.58e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzanidin (Bethanidine Sulfate) – What a Procurement Specialist Needs to Know About This Guanidinium Antihypertensive Agent


Benzanidin, chemically known as bethanidine sulfate (CAS 114-85-2), is a guanidinium antihypertensive agent that acts by blocking adrenergic neuronal transmission . It is an adrenergic neurone blocker that potently inhibits the release of noradrenaline upon nerve stimulation and enhances smooth muscle responses to adrenaline and noradrenaline, with sympathomimetic effects similar to bretylium and guanethidine across various animal models . Its antipressor potency is enhanced by concomitant oral administration of a diuretic [1]. Clinically, it has been administered alone or in combination with other antipressor agents for the management of hypertension, with its efficacy being well-documented in controlled comparative trials [1].

Why Guanethidine or Methyldopa Cannot Simply Substitute for Benzanidin – Pharmacodynamic and Side-Effect Divergence


Although Benzanidin shares core adrenergic neurone blocking pharmacodynamics with guanethidine [1], clinical evidence demonstrates that these agents differ in key areas that preclude simple interchangeability. Benzanidin's shorter onset and duration of action enables therapeutic morning dosing strategies that are ineffective with guanethidine [1]. Critically, unlike guanethidine, Benzanidin does not cause troublesome diarrhea in any patient, a significant tolerability distinction [1]. Furthermore, Benzanidin produces a greater degree of orthostatic fall in blood pressure compared with guanethidine (P<0.05) [2], and does not deplete pressor amine content in the iris, distinguishing its adrenergic neuronal selectivity profile . These pharmacodynamic divergences mandate compound-specific procurement for target-indication or investigatory use.

Quantitative Differentiation of Benzanidin (CAS 114-85-2) Versus Closest Clinical Comparators


Absence of Troublesome Diarrhea: Benzanidin vs. Guanethidine – A Clinically Meaningful Tolerability Advantage

In a clinical cohort of 23 hypertensive patients, Benzanidin (bethanidine sulfate) and guanethidine both produced orthostatic hypotensive symptoms, impotence, and ejaculation failure. However, unlike guanethidine, Benzanidin did not cause troublesome diarrhea in any patient [1]. This qualitative differential represents a critical tolerability parameter for long-term antihypertensive management that can influence adherence and procurement decisions.

Antihypertensive Adverse Effects Tolerability Head-to-Head

Greater Orthostatic Blood Pressure Fall with Benzanidin Compared to Guanethidine – A Quantitative Cardiovascular Effect Distinction

In a multicenter, double-blind, randomized controlled trial of 108 patients with severe hypertension, Benzanidin (bethanidine) produced a significantly greater orthostatic fall in blood pressure compared with guanethidine (P<0.05) [1]. The degree of orthostatic hypotensive effect is a direct pharmacodynamic differentiation point with implications for dose selection and cardiovascular risk management.

Antihypertensive Orthostatic Hypotension Head-to-Head Blood Pressure

Differential Sodium Channel Binding: Benzanidin Exhibits Negligible Class I Antiarrhythmic Activity vs. Amiodarone

In radioligand binding assays using [3H]batrachotoxinin A 20α-benzoate ([3H]BTXB) to assess interaction with the cardiac sodium channel, amiodarone exhibited dose-dependent inhibition with an IC50 of 3.6 µM, consistent with clinically effective serum concentrations. In contrast, Benzanidin (bethanidine) had an IC50 value far exceeding therapeutic concentrations, demonstrating negligible binding to the class I antiarrhythmic receptor [1]. This stark selectivity contrast positions Benzanidin as a control compound capable of isolating adrenergic effects without confounds from sodium channel blockade.

Sodium Channel Antiarrhythmic IC50 Selectivity

Comparable Antihypertensive Efficacy but Shorter Duration of Action: Benzanidin Enables Bidirectional Dose Titration Not Possible with Guanethidine

Benzanidin's antipressor potency, enhanced by concomitant diuretic administration, was shown to be comparable to that of guanethidine sulfate [1]. However, a key differentiator lies in its shorter onset and duration of action. This property allows clinicians to minimize morning hypotension and afternoon hypertension by administering smaller doses at bedtime and larger doses at midday—a dosing manipulation that is ineffective with guanethidine due to its prolonged duration [1]. This chronopharmacological advantage distinguishes Benzanidin for applications requiring flexible, time-of-day dosing strategies.

Antihypertensive Pharmacokinetics Dosing Flexibility Head-to-Head

Preservation of Pressor Amine Content: Benzanidin Does Not Deplete Iris Pressor Amines, Unlike Guanethidine

Pharmacological studies demonstrate that Benzanidin (bethanidine sulfate) does not deplete pressor amine content in the iris of cats following administration, a distinct contrast to guanethidine, which causes marked depletion . This mechanistic divergence suggests that Benzanidin achieves adrenergic neurone blockade primarily by inhibiting noradrenaline release upon nerve stimulation, rather than by depleting neuronal amine stores—a selectivity profile that may translate to differential effects in tissues with high endogenous amine turnover.

Adrenergic Neuronal Depletion Catecholamines Selectivity

Equivalent Antihypertensive Control with Reserpine but Differentiated Side-Effect Profile in a 60-Patient Double-Blind Trial

In a controlled double-blind trial of 60 matched patients with essential hypertension, Benzanidin (bethanidine), α-methyldopa, and reserpine—each given in varying doses with a thiazide diuretic—demonstrated similar antihypertensive effects over a 3-month period [1]. However, reserpine produced the smallest overall incidence of side-effects, placing Benzanidin as a more potent but less tolerable alternative for specific patient phenotypes. This positions Benzanidin as the agent of choice when rapid-onset blood pressure control is prioritized over tolerability.

Antihypertensive Head-to-Head Reserpine Side Effects

Where Benzanidin (CAS 114-85-2) Excels – Recommended Research & Therapeutic Application Scenarios Based on Quantitative Evidence


Hypertension Management Requiring Chronotherapeutic Dosing or Tolerability-Driven Decisions in Diarrhea-Prone Patients

Benzanidin is indicated for hypertension management where the clinician seeks a potent antipressor agent with shorter onset/duration of action for bedtime-midday differential dosing. As demonstrated in clinical studies, this chronotherapeutic flexibility is unavailable with guanethidine [1]. Additionally, its absence of diarrhea as a side effect differentiates it from guanethidine in patients susceptible to this adverse event [1]. Both Benzanidin and guanethidine produce orthostatic hypotensive symptoms and impotence, so patient selection based on specific side-effect profiles is essential [2].

Experimental Adrenergic Pharmacology Without Catecholamine Store Depletion Confounds

In animal models investigating adrenergic transmission, Benzanidin uniquely preserves pressor amine content in post-administration tissues, unlike guanethidine, which depletes these stores [1]. This property makes Benzanidin the superior choice for experiments where the investigator needs to block noradrenaline release without removing endogenous catecholamine reserves, enabling cleaner mechanistic dissection of neuronal blockade separate from amine depletion [1].

Cardiac Electrophysiology Studies Requiring Adrenergic Neuronal Blockade Without Sodium Channel Off-Target Effects

Radioligand binding data confirm that Benzanidin lacks meaningful interaction with the cardiac sodium channel class I receptor at clinically relevant concentrations (IC50 >> therapeutic range) [1]. This contrasts sharply with amiodarone (IC50 = 3.6 µM) and other class III agents that possess confounding class I antiarrhythmic activity [1]. Researchers studying pure adrenergic modulation of cardiac rhythm or conduction are therefore advised to select Benzanidin over amiodarone for experiments requiring adrenergic blockade devoid of sodium channel interference [1].

Studies of Orthostatic Blood Pressure Regulation and Autonomic Dysfunction Models

Benzanidin produces a significantly greater orthostatic fall in blood pressure compared with guanethidine (P<0.05), as demonstrated in a multicenter randomized controlled trial [1]. This quantitative difference positions Benzanidin as the preferred tool for experimental models of postural hypotension, autonomic failure, or baroreflex dysfunction where a pronounced orthostatic BP drop is a required experimental endpoint. Researchers may also leverage this property for comparative pathology studies examining the differential hemodynamic consequences of adrenergic blockade [1].

Quote Request

Request a Quote for Benzanidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.